molecular formula C10H8FNO B3041798 7-Fluoro-8-hydroxy-2-methylquinoline CAS No. 37026-22-5

7-Fluoro-8-hydroxy-2-methylquinoline

Cat. No.: B3041798
CAS No.: 37026-22-5
M. Wt: 177.17 g/mol
InChI Key: DMEJUWFIFSHHNF-UHFFFAOYSA-N
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Description

7-Fluoro-8-hydroxy-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and imparts unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-hydroxy-2-methylquinoline can be achieved through various synthetic methods. One common approach involves the nucleophilic substitution of a halogen atom in a quinoline derivative with a fluorine atom. This can be done using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate reaction conditions .

Another method involves the cyclization of suitable precursors, such as anthranilic acid derivatives, followed by fluorination. Cyclization reactions can be catalyzed by acids or bases, and fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-hydroxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaOMe in methanol or NaOEt in ethanol.

Major Products Formed

Scientific Research Applications

7-Fluoro-8-hydroxy-2-methylquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-8-hydroxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria. This results in bacterial cell death .

In cancer cells, the compound can induce apoptosis through mitochondrial dysfunction, leading to the activation of apoptotic pathways and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-4-chloroquinoline
  • 6,7-Difluoroquinoline
  • 8-Hydroxy-2-methylquinoline

Uniqueness

7-Fluoro-8-hydroxy-2-methylquinoline is unique due to the presence of both a fluorine atom and a hydroxyl group on the quinoline ring. This combination enhances its biological activity and provides unique chemical properties compared to other quinoline derivatives .

Properties

IUPAC Name

7-fluoro-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEJUWFIFSHHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306727
Record name 7-Fluoro-2-methyl-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37026-22-5
Record name 7-Fluoro-2-methyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37026-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2-methyl-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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